1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Overview
Description
1-(2,6-Dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a dihydrobenzoquinolinone core
Preparation Methods
The synthesis of 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves the condensation of 2,6-dichlorobenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. One common synthetic route includes the following steps:
Condensation: 2,6-Dichlorobenzaldehyde is reacted with an amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the quinoline core.
Oxidation: The resulting dihydroquinoline is oxidized to form the final product, this compound.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry:
Biological Research: It has been investigated for its cytotoxic activities against various human tumor cell lines, making it a candidate for anticancer drug development.
Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other quinoline derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microbial cells by interfering with their DNA synthesis and repair mechanisms. In cancer cells, it induces apoptosis by activating specific signaling pathways that lead to cell death .
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be compared with other quinoline derivatives, such as:
2-Amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles: These compounds also exhibit antitumor activities but differ in their chemical structure and specific biological targets.
8-Hydroxyquinoline Derivatives: These compounds are known for their antimicrobial and antitumor activities, similar to this compound, but have different substitution patterns and functional groups.
The uniqueness of this compound lies in its specific dichlorophenyl substitution, which contributes to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-14-6-3-7-15(21)19(14)13-10-17(23)22-16-9-8-11-4-1-2-5-12(11)18(13)16/h1-9,13H,10H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPOXAZLBACGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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